1-(Phosphonooxy)-2,4-pentanedione
Description
1-(Phosphonooxy)-2,4-pentanedione is a derivative of 2,4-pentanedione (acetylacetone), where one hydrogen atom is substituted with a phosphonooxy (-OPO₃H₂) group. While direct references to this specific compound are absent in the provided evidence, its properties can be inferred from structurally related 2,4-pentanedione derivatives, such as aryl-, nitro-, and fluoro-substituted analogues. The phosphonooxy group likely enables unique applications in coordination chemistry, catalysis, and biochemistry due to its similarity to biologically relevant phosphate moieties .
Properties
CAS No. |
157247-71-7 |
|---|---|
Molecular Formula |
C5H9O6P |
Molecular Weight |
196.09 g/mol |
IUPAC Name |
2,4-dioxopentyl dihydrogen phosphate |
InChI |
InChI=1S/C5H9O6P/c1-4(6)2-5(7)3-11-12(8,9)10/h2-3H2,1H3,(H2,8,9,10) |
InChI Key |
LRWLMFKDYYVQOB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)COP(=O)(O)O |
Canonical SMILES |
CC(=O)CC(=O)COP(=O)(O)O |
Other CAS No. |
157247-71-7 |
Synonyms |
1-(phosphonooxy)-2,4-pentanedione 2,4-dioxopentyl phosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
Substituents on the 2,4-pentanedione backbone significantly influence chemical behavior. Key derivatives include:
2,4-Pentanedione (Parent Compound)
- Formula : C₅H₈O₂
- Molecular Weight : 100.12 g/mol
- Role : A versatile β-diketone used as a chelating agent and precursor in organic synthesis. Reacts with amines and metals to form stable complexes .
1-Phenyl-2,4-Pentanedione (CAS 3318-61-4)
- Substituent : Phenyl (-C₆H₅)
- Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.21 g/mol
- Key Properties :
1,1,1-Trifluoro-2,4-Pentanedione (CAS 367-57-7)
- Substituent : Trifluoromethyl (-CF₃)
- Formula : C₅H₅F₃O₂
- Molecular Weight : 154.09 g/mol
- Key Properties :
1-(2-Nitrophenyl)-2,4-Pentanedione (CAS 61417-31-0)
- Substituent: 2-Nitrophenyl (-C₆H₄NO₂)
- Formula: C₁₁H₁₁NO₄
- Molecular Weight : 221.21 g/mol
- Key Properties :
1-(Phosphonooxy)-2,4-Pentanedione
- Substituent: Phosphonooxy (-OPO₃H₂)
- Formula (Inferred) : C₅H₉O₆P
- Molecular Weight (Inferred) : ~196.10 g/mol
- Key Properties: High acidity (pKa ~1–2 for phosphonooxy groups) improves water solubility. Potential as a ligand for metal ions (e.g., Mn³⁺, Pt²⁺) in catalysis or biomimetic systems . Biologically relevant due to phosphate-like structure, possibly useful in nucleotide analogues .
Comparative Data Table
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